REACTION_CXSMILES
|
[CH2:1]([P:5]([CH2:8][CH:9]([CH3:11])[CH3:10])(=[O:7])[OH:6])[CH:2]([CH3:4])[CH3:3].[OH-].[Na+].[Al:14](Cl)(Cl)Cl.O.O.O.O.O.O>O>[Al:14].[CH2:1]([P:5]([CH2:8][CH:9]([CH3:11])[CH3:10])(=[O:6])[OH:7])[CH:2]([CH3:4])[CH3:3] |f:1.2,3.4.5.6.7.8.9|
|
Name
|
diisobutylphosphinic acid
|
Quantity
|
135.01 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)P(O)(=O)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
AlCl3 6H2O
|
Quantity
|
61.83 g
|
Type
|
reactant
|
Smiles
|
[Al](Cl)(Cl)Cl.O.O.O.O.O.O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried to a constant weight in an oven at 105° C
|
Name
|
|
Type
|
product
|
Smiles
|
[Al]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)P(O)(=O)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |